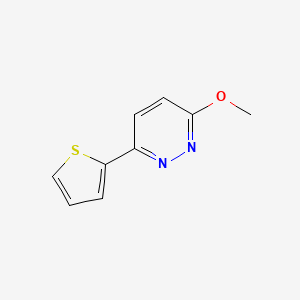

3-Methoxy-6-(thiophen-2-yl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

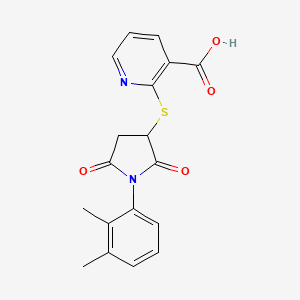

“3-Methoxy-6-(thiophen-2-yl)pyridazine” is a compound that contains a pyridazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms . The pyridazine ring is functionalized by a thiophene electron-rich heterocycle at position six .

Synthesis Analysis

The synthesis of “3-Methoxy-6-(thiophen-2-yl)pyridazine” can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . In this process, 3-Bromo-6-(thiophen-2-yl)pyridazine was coupled with the appropriate (hetero)aromatic boronic acids in a mixture of DME, ethanol, aqueous 2 M Na2CO3, and Pd(PPh3)4 at 80 °C, under nitrogen .Molecular Structure Analysis

The pyridazine ring in “3-Methoxy-6-(thiophen-2-yl)pyridazine” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Thiophene derivatives have been recognized for their anti-inflammatory properties. The incorporation of the thiophene ring in “3-Methoxy-6-(thiophen-2-yl)pyridazine” could potentially enhance its effectiveness as an anti-inflammatory agent. This application is significant in the development of new medications for treating chronic inflammatory diseases .

Antipsychotic and Anti-anxiety Potential

The structural complexity of “3-Methoxy-6-(thiophen-2-yl)pyridazine” suggests its potential use in neuropsychiatric treatment. Thiophene compounds have shown promise as antipsychotic and anti-anxiety drugs, indicating that this compound could be explored for similar effects .

Antimicrobial and Antibacterial Efficacy

Research has indicated that thiophene derivatives exhibit antimicrobial and antibacterial activities. “3-Methoxy-6-(thiophen-2-yl)pyridazine” could be synthesized and tested against various bacterial strains to determine its efficacy as a new antibacterial agent .

Antifungal Properties

The presence of a thiophene moiety in pharmaceutical compounds has been linked to antifungal properties. This suggests that “3-Methoxy-6-(thiophen-2-yl)pyridazine” could be valuable in the development of novel antifungal drugs .

Antioxidant Activity

Thiophene derivatives are known to possess antioxidant properties, which are crucial in combating oxidative stress in biological systems. The compound could be investigated for its potential to act as an antioxidant .

Anticancer Research

Some thiophene derivatives have shown anticancer activity. “3-Methoxy-6-(thiophen-2-yl)pyridazine” could be a candidate for the synthesis of new anticancer drugs, with studies focusing on its efficacy against various cancer cell lines .

Kinase Inhibition

Kinases play a vital role in signal transduction and cell regulation. Thiophene derivatives have been used to inhibit kinase activity, which is a promising approach in the treatment of diseases like cancer. This compound could be explored for its kinase inhibitory properties .

Material Science Applications

Beyond medicinal chemistry, thiophene and its derivatives have applications in material science. “3-Methoxy-6-(thiophen-2-yl)pyridazine” could be utilized in the development of organic semiconductors or as a building block for conducting polymers due to its unique electronic properties .

Propiedades

IUPAC Name |

3-methoxy-6-thiophen-2-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQIPUGCIVTRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)

![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2863337.png)

![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)

![[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2863347.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2863349.png)